molecular formula C16H12BrN3O2S B2471457 (3-Bromophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1327231-94-6

(3-Bromophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Cat. No.: B2471457
CAS No.: 1327231-94-6
M. Wt: 390.26
InChI Key: DUZMVSKPXYGXBM-UHFFFAOYSA-N
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Description

(3-Bromophenyl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H12BrN3O2S and its molecular weight is 390.26. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Characterization

  • Synthesis and Antimicrobial Evaluation: Studies on the synthesis of related compounds, such as 4-(alkyl/aryl)-3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol, demonstrate advanced synthesis techniques without solvent, characterization by spectroscopy, and screening for antimicrobial activity against various bacterial and fungal strains (Kaneria et al., 2016).
  • Crystal Packing and Non-covalent Interactions: Research into the crystal packing of 1,2,4-oxadiazole derivatives emphasizes the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in supramolecular architectures, providing insights into the structural stability of such compounds (Sharma et al., 2019).

Biological Activities

  • Antibacterial and Antifungal Properties: A series of novel 1,2,4-oxadiazol derivatives showed significant in vitro antibacterial activity, highlighting the potential of these compounds for developing new antimicrobial agents (Rai et al., 2010).

Material Science and Pharmacology Potential

  • In vitro Cytotoxicity Testing: Research on substituted benzofuran derivatives, including cytotoxicity testing on human cancer cell lines, suggests the potential application of these compounds in cancer research and treatment strategies (Công et al., 2020).
  • Enzyme Inhibitory Activity and Molecular Docking: Studies on thiophene-based heterocyclic compounds evaluated their enzyme inhibitory activities and utilized molecular docking to understand interactions at enzyme active sites, indicating potential therapeutic applications (Cetin et al., 2021).

Properties

IUPAC Name

(3-bromophenyl)-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2S/c17-12-4-1-3-10(7-12)16(21)20-8-11(9-20)15-18-14(19-22-15)13-5-2-6-23-13/h1-7,11H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZMVSKPXYGXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC(=CC=C2)Br)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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